Cas no 2227762-85-6 ((2R)-6-(furan-2-yl)-5-methylhex-5-en-2-ol)

(2R)-6-(furan-2-yl)-5-methylhex-5-en-2-ol is a chiral organic compound featuring a furan ring and a hydroxyl group at the (2R)-position, with an unsaturated methyl-substituted hexenyl chain. Its stereospecific structure makes it valuable in asymmetric synthesis and pharmaceutical intermediates, where enantiomeric purity is critical. The furan moiety enhances reactivity in heterocyclic transformations, while the unsaturated alkenyl group offers versatility for further functionalization. This compound is particularly useful in the development of bioactive molecules, given its potential as a building block for complex natural product analogs. Its defined stereochemistry ensures reproducibility in research applications, making it a reliable choice for synthetic and medicinal chemistry studies.
(2R)-6-(furan-2-yl)-5-methylhex-5-en-2-ol structure
2227762-85-6 structure
商品名:(2R)-6-(furan-2-yl)-5-methylhex-5-en-2-ol
CAS番号:2227762-85-6
MF:C11H16O2
メガワット:180.243543624878
CID:6149872
PubChem ID:165783014

(2R)-6-(furan-2-yl)-5-methylhex-5-en-2-ol 化学的及び物理的性質

名前と識別子

    • (2R)-6-(furan-2-yl)-5-methylhex-5-en-2-ol
    • 2227762-85-6
    • EN300-1801563
    • インチ: 1S/C11H16O2/c1-9(5-6-10(2)12)8-11-4-3-7-13-11/h3-4,7-8,10,12H,5-6H2,1-2H3/b9-8+/t10-/m1/s1
    • InChIKey: ZHJDQEMDAXAVLO-AAXQSMANSA-N
    • ほほえんだ: O[C@H](C)CC/C(/C)=C/C1=CC=CO1

計算された属性

  • せいみつぶんしりょう: 180.115029749g/mol
  • どういたいしつりょう: 180.115029749g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 13
  • 回転可能化学結合数: 4
  • 複雑さ: 175
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 33.4Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.7

(2R)-6-(furan-2-yl)-5-methylhex-5-en-2-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1801563-0.1g
(2R)-6-(furan-2-yl)-5-methylhex-5-en-2-ol
2227762-85-6
0.1g
$1484.0 2023-09-19
Enamine
EN300-1801563-0.25g
(2R)-6-(furan-2-yl)-5-methylhex-5-en-2-ol
2227762-85-6
0.25g
$1551.0 2023-09-19
Enamine
EN300-1801563-0.5g
(2R)-6-(furan-2-yl)-5-methylhex-5-en-2-ol
2227762-85-6
0.5g
$1619.0 2023-09-19
Enamine
EN300-1801563-1g
(2R)-6-(furan-2-yl)-5-methylhex-5-en-2-ol
2227762-85-6
1g
$1686.0 2023-09-19
Enamine
EN300-1801563-5.0g
(2R)-6-(furan-2-yl)-5-methylhex-5-en-2-ol
2227762-85-6
5g
$4890.0 2023-06-02
Enamine
EN300-1801563-10.0g
(2R)-6-(furan-2-yl)-5-methylhex-5-en-2-ol
2227762-85-6
10g
$7250.0 2023-06-02
Enamine
EN300-1801563-2.5g
(2R)-6-(furan-2-yl)-5-methylhex-5-en-2-ol
2227762-85-6
2.5g
$3304.0 2023-09-19
Enamine
EN300-1801563-5g
(2R)-6-(furan-2-yl)-5-methylhex-5-en-2-ol
2227762-85-6
5g
$4890.0 2023-09-19
Enamine
EN300-1801563-0.05g
(2R)-6-(furan-2-yl)-5-methylhex-5-en-2-ol
2227762-85-6
0.05g
$1417.0 2023-09-19
Enamine
EN300-1801563-1.0g
(2R)-6-(furan-2-yl)-5-methylhex-5-en-2-ol
2227762-85-6
1g
$1686.0 2023-06-02

(2R)-6-(furan-2-yl)-5-methylhex-5-en-2-ol 関連文献

(2R)-6-(furan-2-yl)-5-methylhex-5-en-2-olに関する追加情報

The Compound CAS No 2227762-85-6: (2R)-6-(furan-2-yl)-5-methylhex-5-en-2-ol

The compound with CAS No 2227762-85-6, commonly referred to as (2R)-6-(furan-2-yl)-5-methylhex-5-en-2-ol, is a structurally unique organic molecule that has garnered attention in both academic and industrial research circles. This compound belongs to the class of alcohols, specifically a secondary alcohol, and features a furan ring as a substituent, which imparts interesting electronic and steric properties to the molecule.

The structure of (2R)-6-(furan-2-yl)-5-methylhex-5-en-2-ol is characterized by a six-carbon chain with a hydroxyl group (-OH) attached to the second carbon in the R configuration. The fifth carbon in the chain is substituted with a methyl group, and the sixth carbon bears a furan ring at the second position of the furan moiety. The presence of the double bond between carbons 5 and 6 introduces an element of unsaturation, which can influence the compound's reactivity and physical properties.

Recent studies have highlighted the potential of this compound in various fields, including pharmaceuticals, agrochemicals, and natural product synthesis. Its unique structure makes it an attractive candidate for exploring stereochemical outcomes in organic reactions, particularly in asymmetric synthesis. Researchers have reported that the furan ring can act as an electron-withdrawing group, facilitating certain types of catalytic transformations.

In terms of synthesis, several methods have been developed to prepare (2R)-6-(furan-2-yl)-5-methylhex-5-en-2-ol. One common approach involves the use of organocatalytic asymmetric aldol reactions, where chiral catalysts are employed to achieve high enantioselectivity. Another method utilizes transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to introduce the furan substituent at the desired position.

The physical properties of this compound are also of significant interest. Its molecular weight is approximately 180 g/mol, and it exists as a crystalline solid under standard conditions. The presence of both hydroxyl and furan groups contributes to its solubility in polar solvents such as ethanol and water, while its double bond enhances its ability to participate in conjugation-based reactions.

From an applications perspective, this compound has shown promise in drug discovery programs targeting various therapeutic areas. For instance, studies have demonstrated that derivatives of this compound exhibit potent anti-inflammatory and antioxidant activities, making them potential candidates for developing novel therapeutics.

Moreover, recent advancements in computational chemistry have enabled researchers to model the interaction of this compound with biological targets at an atomic level. These studies have provided insights into its binding affinity and selectivity profiles, further underscoring its potential utility in medicinal chemistry.

In conclusion, CAS No 2227761898, or (R)-6-(furan-Y-yl)-N-methylhexenol, represents a versatile building block for organic synthesis with diverse applications across multiple disciplines. Its unique structure and reactivity continue to inspire innovative research directions, solidifying its position as an important molecule in contemporary chemical science.

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